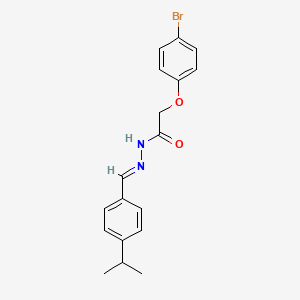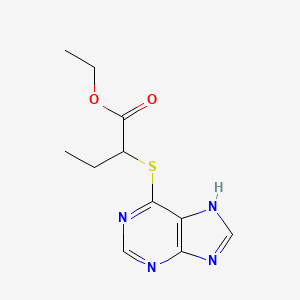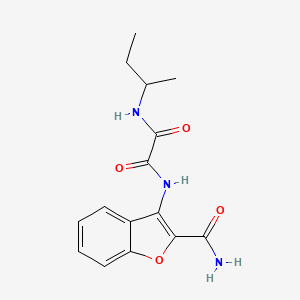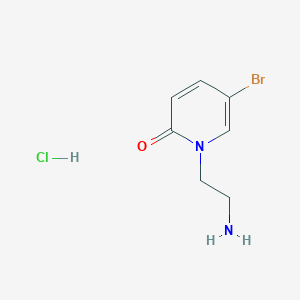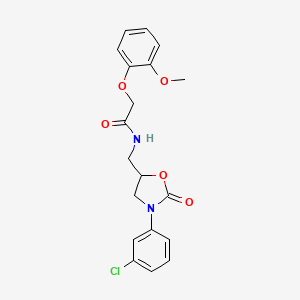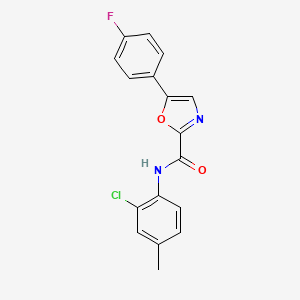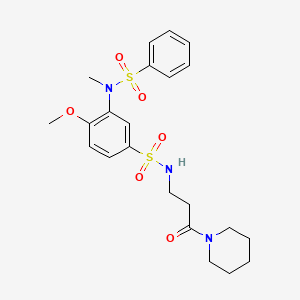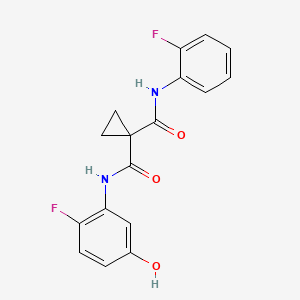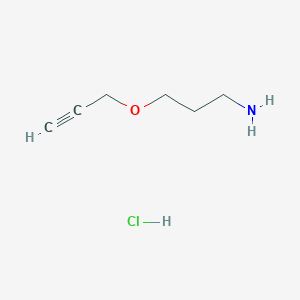
Imidazol-1-yl(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Imidazol-1-yl(piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as benzofurans . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . A detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described . The synthesis of (4-(1H-imidazol-2-yl)phenyl)(piperidin-1-yl)methanone involves the use of dichloromethane, piperidine, and triethylamine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, meaning it can act as both an acid and a base .Scientific Research Applications
Subheading
Synthesis and Biological Evaluation of Imidazol-1-yl CompoundsA study by Narasimhan et al. (2011) explored a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, evaluating their antimicrobial and antimycobacterial activities. Notably, some compounds exhibited potency comparable to standard drugs against bacterial and fungal strains (Narasimhan et al., 2011).
Antiproliferative Activity
Subheading
Imidazol-1-yl Compounds in Cancer ResearchPrasad et al. (2018) synthesized a compound related to imidazol-1-yl(piperidin-1-yl)methanone and assessed its antiproliferative activity. Structural analyses, including X-ray diffraction, were conducted to characterize the compound (Prasad et al., 2018). Additionally, Mullagiri et al. (2018) developed imidazol-1-yl-based conjugates that showed significant cytotoxicity against various human cancer cell lines, indicating their potential as antiproliferative agents (Mullagiri et al., 2018).
Synthesis and Chemical Characterization
Subheading
Chemical Synthesis and Analysis of Imidazol-1-yl CompoundsResearch by Rui (2010) focused on synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound related to imidazol-1-yl(piperidin-1-yl)methanone, providing insights into its chemical structure and synthesis process (Rui, 2010).
Histamine H3 Antagonists
Subheading
Imidazol-1-yl Compounds in NeuropharmacologyJablonowski et al. (2009) developed a series of imidazole-containing ligands, which included (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone. These compounds were potent functional antagonists at the histamine H3 receptor, indicating their relevance in neuropharmacology (Jablonowski et al., 2009).
Antibacterial and Antiviral Evaluation
Subheading
Imidazol-1-yl Compounds in Antimicrobial ResearchChandra et al. (2020) synthesized a novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones and evaluated their antibacterial properties. The study aimed to develop new broad-spectrum antibiotics (Chandra et al., 2020). Similarly, Sharma et al. (2009) investigated imidazole derivatives for their antimicrobial and antiviral properties, providing insights into the potential of these compounds as antimicrobial agents (Sharma et al., 2009).
Mechanism of Action
While the specific mechanism of action for “Imidazol-1-yl(piperidin-1-yl)methanone” is not explicitly mentioned in the resources, imidazole derivatives have been found to have a broad range of chemical and biological properties . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Future Directions
The future directions for “Imidazol-1-yl(piperidin-1-yl)methanone” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry .
properties
IUPAC Name |
imidazol-1-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(12-7-4-10-8-12)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUDKWJBXBOZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazol-1-yl(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

